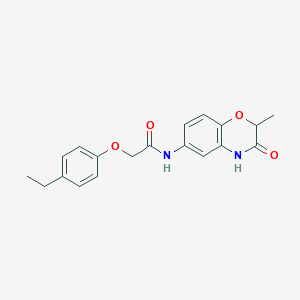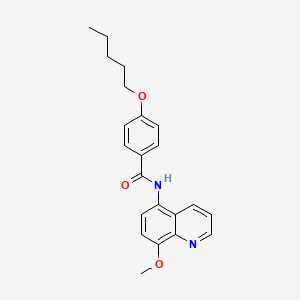![molecular formula C19H14BrNO4 B11325011 Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11325011.png)
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound that features a benzoxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the bromination of a benzoxepine precursor, followed by amide formation and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The bromine atom in the benzoxepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- METHYL 3-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE
- METHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE
Comparison: METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its methyl and chloro analogs, the brominated compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
This detailed article provides a comprehensive overview of METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H14BrNO4 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
methyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H14BrNO4/c1-24-19(23)13-3-2-4-16(11-13)21-18(22)12-7-8-25-17-6-5-15(20)10-14(17)9-12/h2-11H,1H3,(H,21,22) |
InChI Key |
CJEBNYGKEGNPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11324934.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324944.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11324946.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11324954.png)
![Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B11324955.png)
![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324970.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324989.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11324994.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325003.png)
